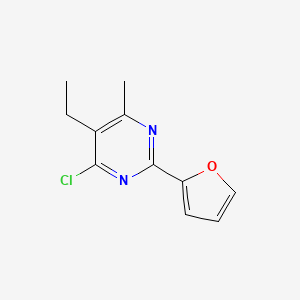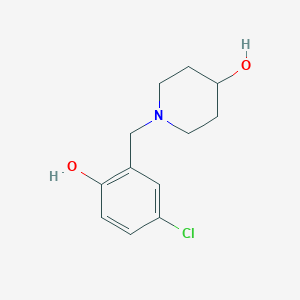
1-(5-氯-2-羟基苄基)哌啶-4-醇
描述
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group and a hydroxyl group attached to a benzene ring, as well as a piperidin-4-ol moiety.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been evaluated for its biological activity, including potential use as a therapeutic agent.
Medicine: Research has explored its use in drug development, particularly for treating diseases such as HIV.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Target of Action
The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of piperidine derivatives also depends on the specific compound. They can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target of action .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include the physiological environment in the body (such as pH and temperature), as well as external factors like storage conditions .
生化分析
Biochemical Properties
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to act as a potent antagonist of the human H3 receptor . Additionally, it can be used in the study of copper-catalyzed N- versus O-arylation . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific receptors and enzymes can lead to changes in cellular behavior, making it a valuable tool for studying cellular responses and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific receptors, such as the human H3 receptor, leading to its antagonistic effects . These interactions can modulate various biochemical pathways, providing insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, making it a reliable tool for long-term research.
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior. It is important to monitor for any toxic or adverse effects at high doses to ensure the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and can affect metabolic flux and metabolite levels. Understanding these pathways is crucial for determining the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and effectiveness in targeted therapeutic applications .
Subcellular Localization
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol’s subcellular localization is critical for its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol typically involves the following steps:
Benzene Derivative Preparation: The starting material is a benzene derivative with a hydroxyl group at the 2-position and a chlorine atom at the 5-position.
Piperidin-4-ol Synthesis: Piperidin-4-ol is synthesized through a series of reactions involving the cyclization of linear precursors.
Coupling Reaction: The benzene derivative and piperidin-4-ol are coupled using a suitable reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom or modify the benzene ring.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Chloro-substituted benzene derivatives and modified piperidin-4-ol derivatives.
Substitution Products: Alkylated or arylated derivatives of the original compound.
相似化合物的比较
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidin-4-ol derivatives, chloro-substituted benzene derivatives, and other benzylpiperidin-4-ol compounds.
Uniqueness: The presence of both a chloro group and a hydroxyl group on the benzene ring, as well as the specific structure of the piperidin-4-ol moiety, distinguishes this compound from others in its class.
属性
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFCPYRIIYFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


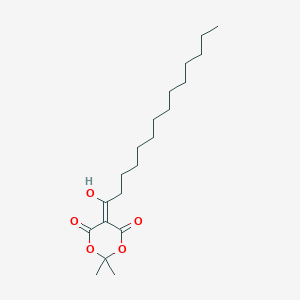


![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
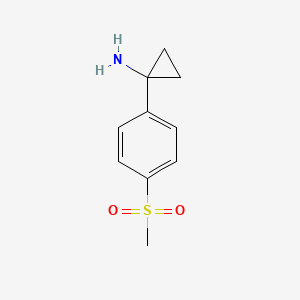

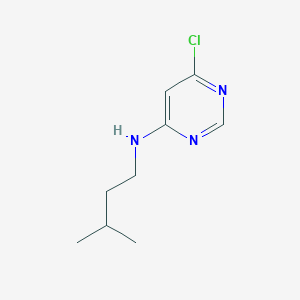

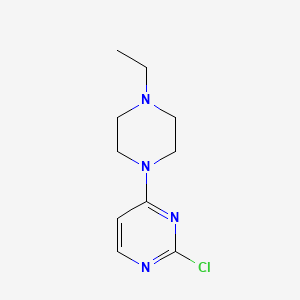

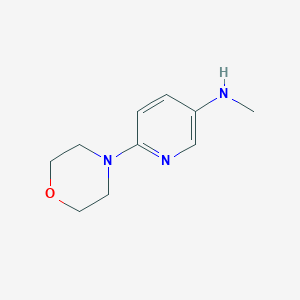
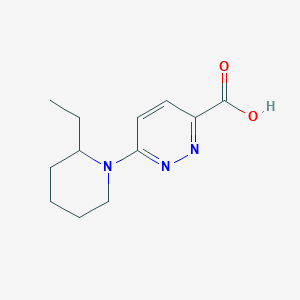
![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)
